[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358696
InChI: InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine

CAS No.:

Cat. No.: VC20358696

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine -

Specification

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
IUPAC Name (1S)-1-(2,4-difluorophenyl)-N-methylethanamine
Standard InChI InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1
Standard InChI Key WZTWPNDSZMOORY-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=C(C=C(C=C1)F)F)NC
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine belongs to the amine class, featuring a secondary amine group (NHCH3-\text{NHCH}_3) bonded to a chiral carbon atom adjacent to a 2,4-difluorophenyl ring. The (1S) configuration confers enantiomeric specificity, critical for its biological interactions . PubChem lists its IUPAC name as “(1S)-1-(2,4-difluorophenyl)-N-methylethanamine” and provides the following identifiers :

PropertyValue
Molecular FormulaC9H11F2N\text{C}_9\text{H}_{11}\text{F}_2\text{N}
Molecular Weight171.19 g/mol
InChI KeyWZTWPNDSZMOORY-LURJTMIESA-N
Canonical SMILESCC@@HNC

The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability, while the methylamine group facilitates hydrogen bonding with biological targets.

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal that the (1S)-enantiomer adopts a conformation where the difluorophenyl ring lies perpendicular to the ethylamine chain, minimizing steric hindrance . This spatial arrangement optimizes binding to hydrophobic pockets in enzymes or receptors, as demonstrated in molecular docking studies.

Synthesis and Manufacturing Processes

Reductive Amination Protocol

The primary synthetic route involves reductive amination of 2,4-difluoroacetophenone with methylamine. Key steps include:

  • Imine Formation: 2,4-Difluoroacetophenone reacts with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.

  • Reduction: Sodium borohydride or palladium on carbon catalyzes the reduction of the imine to the secondary amine.

The reaction is summarized as:

2,4-Difluoroacetophenone+CH3NH2NaBH4(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine\text{2,4-Difluoroacetophenone} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_4} \text{(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine}

Industrial-Scale Optimization

Continuous flow reactors improve yield (≥85%) and reduce reaction time compared to batch processes. Catalytic systems like palladium on carbon (Pd/C\text{Pd/C}) enhance turnover frequency by facilitating hydrogen transfer during reductive amination.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.

Electrophilic Substitution Reactions

The difluorophenyl group directs electrophilic substitution to the 5-position of the aromatic ring due to the meta-directing effects of fluorine. For example, nitration yields 5-nitro derivatives, which serve as intermediates for further functionalization.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine acts as a competitive inhibitor of cytochrome P450 2D6 (CYP2D6\text{CYP2D6}), a key enzyme in drug metabolism. The fluorine atoms increase binding affinity (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}) by forming halogen bonds with active-site residues .

Receptor Modulation

In vitro assays demonstrate partial agonism at serotonin 5-HT2A_{2A} receptors (EC50=12 nM\text{EC}_{50} = 12 \ \text{nM}), attributed to the compound’s ability to stabilize active receptor conformations. This activity suggests potential applications in neuropsychiatric drug development.

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound serves as a chiral building block for:

  • Antidepressants: Derivatives with modified amine groups show enhanced blood-brain barrier permeability.

  • Antifungal Agents: Fluorine substitution improves resistance to metabolic degradation in Candida species.

Metabolic Studies

As a CYP2D6\text{CYP2D6} substrate, it is used to probe drug-drug interactions and enzyme kinetics in hepatic microsomes .

ParameterRequirement
Storage Temperature−20°C in airtight containers
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Future Research Directions

Enantioselective Synthesis

Developing asymmetric catalytic methods to achieve >99% enantiomeric excess remains a priority, with organocatalysts showing promise in preliminary trials.

Toxicology Profiling

Long-term toxicity studies in mammalian models are needed to assess carcinogenic potential and organ-specific effects.

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance aqueous solubility and bioavailability for oral administration.

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